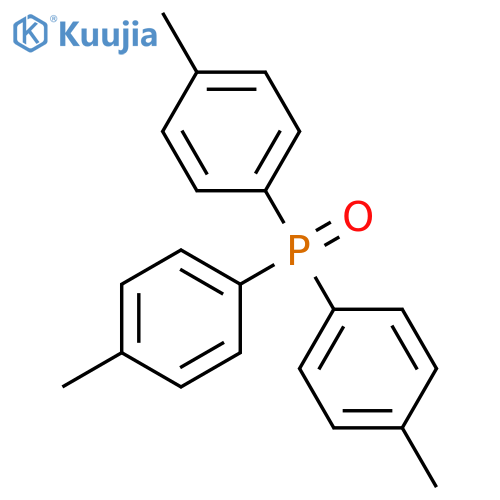

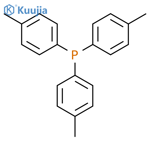

Photooxidation of triarylphosphines under aerobic conditions in the presence of a gold(III) complex on cellulose extracted from Carthamus tinctorius immobilized on nanofibrous phosphosilicate

,

RSC Advances,

2019,

9(3),

1509-1516